(R)-Ketoprofen Acyl-beta-D-glucuronide
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Overview
Description
®-Ketoprofen Acyl-beta-D-glucuronide is a metabolite of the nonsteroidal anti-inflammatory drug (NSAID) ketoprofen. This compound is formed through the conjugation of ketoprofen with glucuronic acid, a process known as glucuronidation. This metabolic pathway is significant as it enhances the solubility of ketoprofen, facilitating its excretion from the body. The glucuronide conjugate retains some pharmacological activity and plays a role in the drug’s overall efficacy and safety profile.
Mechanism of Action
Target of Action
The primary targets of ®-Ketoprofen Acyl-beta-D-glucuronide, also known as (2S,3S,4S,5R,6S)-6-[(2R)-2-(3-benzoylphenyl)propanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid, are biological molecules, including proteins, lipids, and nucleic acids . These targets play a crucial role in various biological systems and pathways .
Mode of Action
This compound interacts with its targets through a process known as conjugation with glucuronic acid . This process results in the formation of 1-β-O-acyl-glucuronide ester derivatives, often referred to as ‘acyl glucuronides’ (AGs) . Unlike other types of glucuronide, AGs exhibit a degree of electrophilicity that is strongly influenced by the attached drug moiety . This allows AGs to covalently modify biological molecules .
Biochemical Pathways
The formation of AGs is an important pathway in the metabolism of carboxylic acid-containing drugs in both animals and humans . This process results in the formation of AGs that often circulate in plasma prior to being excreted in urine and bile . The reactions occur either by way of transacylation of nucleophilic centers on macromolecules or by glycation of protein residues through spontaneous intramolecular migration of the drug-acyl moiety of the conjugate .
Pharmacokinetics
The pharmacokinetics of ®-Ketoprofen Acyl-beta-D-glucuronide involves its circulation in plasma, excretion in urine and bile, and its inherent instability under physiological conditions . These factors significantly impact the compound’s bioavailability .
Result of Action
The covalent modification of biological molecules by AGs can lead to unanticipated interactions with several biological systems . This can result in the inhibition of key enzymes and transporters, and potentially mediate drug-induced toxicities .
Action Environment
The action, efficacy, and stability of ®-Ketoprofen Acyl-beta-D-glucuronide can be influenced by various environmental factors. These include the bioactivation of carboxylic acid drugs by alternative pathways, the inherent instability of AGs under physiological conditions, and the potential for AG-mediated toxicity .
Biochemical Analysis
Biochemical Properties
®-Ketoprofen Acyl-beta-D-glucuronide is a type of acyl glucuronide (AG), a class of compounds known for their ability to covalently modify biological molecules, including proteins, lipids, and nucleic acids . This modification occurs either by way of transacylation of nucleophilic centers on macromolecules or by glycation of protein residues . The electrophilicity of AGs is strongly influenced by the attached drug moiety .
Cellular Effects
It is known that AGs can inhibit key enzymes and transporters, and interact with several biological systems . These interactions can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of ®-Ketoprofen Acyl-beta-D-glucuronide involves its ability to covalently modify biological molecules. This can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level
Temporal Effects in Laboratory Settings
Ags are known to be unstable under physiological conditions, which can lead to significant challenges in assessing their effects .
Dosage Effects in Animal Models
It is known that the clearance of AGs is predominantly renal in humans , which could potentially influence dosage effects.
Metabolic Pathways
®-Ketoprofen Acyl-beta-D-glucuronide is a product of the glucuronidation pathway . This pathway involves the conjugation of carboxylic acid-containing drugs with glucuronic acid, resulting in the formation of AGs . These AGs often circulate in plasma before being excreted in urine and bile .
Transport and Distribution
It is known that AGs can inhibit key enzymes and transporters , which could potentially influence their distribution.
Subcellular Localization
Given its ability to covalently modify biological molecules , it may be found in various compartments or organelles within the cell.
The information provided is based on the current understanding and available research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Ketoprofen Acyl-beta-D-glucuronide typically involves the enzymatic or chemical conjugation of ®-ketoprofen with glucuronic acid. Enzymatic synthesis is often preferred due to its specificity and efficiency. The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which facilitate the transfer of glucuronic acid from UDP-glucuronic acid to the carboxyl group of ®-ketoprofen.
Industrial Production Methods: In an industrial setting, the production of ®-Ketoprofen Acyl-beta-D-glucuronide may involve the use of recombinant UGT enzymes to achieve high yields and purity. The reaction conditions typically include a buffered aqueous solution, optimal pH, and temperature to maintain enzyme activity. The product is then purified using chromatographic techniques to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: ®-Ketoprofen Acyl-beta-D-glucuronide undergoes several types of chemical reactions, including hydrolysis, transacylation, and glycation. These reactions are influenced by the electrophilic nature of the acyl glucuronide moiety.
Common Reagents and Conditions:
Hydrolysis: This reaction occurs under acidic or basic conditions, leading to the cleavage of the glucuronide bond and release of the parent drug, ®-ketoprofen.
Transacylation: Involves the transfer of the acyl group to nucleophilic centers on proteins or other macromolecules, often occurring under physiological conditions.
Glycation: This reaction involves the spontaneous intramolecular migration of the acyl group, forming rearranged isomers that can react with protein amino groups.
Major Products:
Hydrolysis: Produces ®-ketoprofen and glucuronic acid.
Transacylation and Glycation: Leads to the formation of protein adducts and other conjugates, which may have implications for drug safety and efficacy.
Scientific Research Applications
®-Ketoprofen Acyl-beta-D-glucuronide has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity and stability of acyl glucuronides.
Biology: Investigated for its role in drug metabolism and potential to form protein adducts, which can influence drug safety.
Medicine: Studied for its pharmacokinetic properties and contribution to the overall therapeutic effects of ketoprofen.
Industry: Utilized in the development of analytical methods for the detection and quantification of drug metabolites.
Comparison with Similar Compounds
- ®-Naproxen Acyl-beta-D-glucuronide
- Ibuprofen Acyl-beta-D-glucuronide
- Diclofenac Acyl-beta-D-glucuronide
Comparison: ®-Ketoprofen Acyl-beta-D-glucuronide is unique in its specific formation from ®-ketoprofen and its distinct pharmacokinetic and pharmacodynamic properties. Compared to other acyl glucuronides, it may exhibit different reactivity and stability profiles, influencing its potential for forming protein adducts and its overall safety and efficacy.
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(2R)-2-(3-benzoylphenyl)propanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O9/c1-11(13-8-5-9-14(10-13)15(23)12-6-3-2-4-7-12)21(29)31-22-18(26)16(24)17(25)19(30-22)20(27)28/h2-11,16-19,22,24-26H,1H3,(H,27,28)/t11-,16+,17+,18-,19+,22+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTXSZZKPHBHMA-IFMPTUIRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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